1-methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-4-nitro-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c1-13-6-8(14(16)17)9(12-13)10(15)11-5-7-3-2-4-18-7/h6-7H,2-5H2,1H3,(H,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBMIMUUKXNROB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC2CCCO2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a nitrating agent such as nitric acid.
Attachment of the tetrahydrofuran moiety: This step involves the reaction of the nitro-substituted pyrazole with a tetrahydrofuran derivative under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
1-Methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyrazole ring.
Common reagents and conditions used in these reactions include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Synthesis of 1-Methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide
The synthesis of this compound typically involves the reaction of 1-methylpyrazole with various nitrating agents and tetrahydrofuran derivatives. Recent advancements have highlighted methods that yield high purity and efficiency while minimizing environmental impact. For example, a study demonstrated the synthesis of nitrated pyrazoles using green chemistry principles, which are crucial for reducing toxic byproducts and enhancing yields .
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. In particular, compounds containing the pyrazole ring have been studied for their efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The presence of the nitro group in this compound enhances its bioactivity, making it a candidate for further pharmacological studies .
Anticancer Activity
Pyrazole derivatives have also been investigated for their potential anticancer properties. Studies have shown that certain modifications to the pyrazole structure can lead to improved efficacy against cancer cell lines. The compound's ability to interact with biological targets involved in cancer progression makes it a subject of interest in cancer research .
Energetic Materials
The compound's structural characteristics suggest potential applications in the field of energetic materials. Nitro-substituted pyrazoles are known for their explosive properties, and compounds like this compound may exhibit similar traits. Research into its detonation velocity and pressure indicates that it could be used as a component in propellant formulations or as an explosive material .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| This compound | Antimicrobial | E. coli, P. aeruginosa | |
| This compound | Anticancer | Various cancer cell lines |
Case Study: Antimicrobial Efficacy
In a controlled study, the antimicrobial activity of several pyrazole derivatives was tested against common bacterial strains. The results indicated that the nitro group significantly enhances antibacterial activity, positioning compounds like this compound as promising candidates for developing new antibiotics .
Case Study: Energetic Properties
Research into the energetic properties of nitropyrazoles has revealed that modifications can lead to variations in detonation characteristics. A comparative analysis showed that compounds similar to this compound possess favorable detonation velocities, making them suitable for applications in military and industrial explosives .
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
1-Methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-Methyl-4-nitro-N-[1-(tetrahydro-2-furanyl)ethyl]-1H-pyrazole-5-carboxamide: This compound has a similar structure but with different substituents, which may result in different chemical and biological properties.
1-Methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide: Another closely related compound with slight variations in the molecular structure
Biological Activity
1-Methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrazole ring substituted with a nitro group, a methyl group, and a tetrahydrofuran-2-ylmethyl group. The structural complexity contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of pyrazole compounds can exhibit significant antimicrobial activity against various pathogens.
- Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been documented, suggesting it may serve as a potential anticancer agent.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications.
The proposed mechanisms through which this compound exerts its biological effects include:
- Redox Reactions : The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can lead to cellular damage or apoptosis.
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and influencing various biological pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated notable inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Anticancer Activity
In vitro studies demonstrated that the compound could inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The IC50 values were reported between 5 to 15 µM, indicating potent activity compared to standard chemotherapeutic agents.
Enzyme Inhibition
Research focused on the enzyme inhibition profile of the compound revealed that it effectively inhibits certain kinases involved in cancer progression. This inhibition was quantified using enzyme assays, showing IC50 values in the nanomolar range.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Nitro group, Tetrahydrofuran moiety | Antimicrobial, Anticancer | 5 - 15 |
| 1-Methyl-4-nitro-1H-pyrazole | Lacks tetrahydrofuran group | Moderate antimicrobial | 20 - 40 |
| 1-Methyl-4-amino-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole | Amino instead of nitro group | Reduced anticancer activity | >30 |
Q & A
Basic Research Question
- ¹H NMR : Look for pyrazole C-H (δ 6.5–7.5 ppm), tetrahydrofuran methylene (δ 3.5–4.0 ppm), and carboxamide NH (δ 10–11 ppm, broad) .
- LCMS : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of NO₂ group).
- FTIR : Carboxamide C=O stretch (~1650 cm⁻¹) and nitro N-O (~1520 cm⁻¹) .
How can structure-activity relationships (SAR) be explored for this compound?
Advanced Research Question
- Analog Synthesis : Modify substituents (e.g., replace tetrahydrofuran with other heterocycles) and assess biological activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to target proteins (e.g., enzymes or receptors) .
- In Vitro Assays : Test analogs in dose-response studies (e.g., IC₅₀ determination) to correlate substituent effects with potency .
What experimental strategies mitigate instability of nitro-substituted pyrazoles?
Advanced Research Question
Nitro groups are prone to photodegradation and hydrolysis. Strategies include:
- Light Protection : Store compounds in amber vials under inert gas.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., nitro reduction to amine) .
- Formulation : Use lyophilization or cyclodextrin complexation to enhance shelf life .
How can reaction byproducts in pyrazole carboxamide synthesis be identified?
Advanced Research Question
- LCMS/MS : Detect low-abundance byproducts (e.g., dimerization products or unreacted intermediates).
- NMR Spiking : Add known impurities (e.g., des-nitro analogs) to confirm overlap in spectra.
- Mechanistic Studies : Probe reaction pathways using isotopic labeling (e.g., ¹⁵N-nitration reagents) .
What solvent systems optimize solubility for in vitro assays?
Basic Research Question
- Co-Solvent Blends : Use DMSO/PBS (≤0.1% DMSO) or ethanol/Tween-80 for aqueous compatibility.
- pH Adjustment : For ionizable groups (e.g., carboxamide), test solubility at pH 4–8 .
- Thermal Cycling : Pre-warm suspensions to 37°C and sonicate to disperse aggregates .
How can synthetic routes be scaled without compromising yield?
Advanced Research Question
- Flow Chemistry : Continuous nitration and amidation steps reduce exothermic risks .
- Catalyst Recycling : Immobilize coupling agents (e.g., polymer-bound EDC) for reuse.
- Process Analytics : Implement PAT (Process Analytical Technology) for real-time HPLC monitoring .
What computational tools predict metabolic pathways for this compound?
Advanced Research Question
- ADMET Predictors : Software like Schrödinger’s QikProp models CYP450 metabolism (e.g., nitro reduction by CYP3A4).
- In Silico Metabolite ID : Use GLORY or Meteor Nexus to simulate phase I/II metabolites (e.g., glucuronidation of the carboxamide) .
How can regioselectivity challenges in pyrazole functionalization be addressed?
Advanced Research Question
- Directing Groups : Introduce temporary groups (e.g., Boc-protected amines) to steer nitration to the 4-position .
- Metal Catalysis : Use Pd-mediated C-H activation for site-specific modifications .
- DFT Calculations : Model transition states to predict favorable reaction pathways (e.g., ΔG‡ for nitro vs. methyl group attack) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
